N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide
Overview
Description
The compound N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis, which can be informative for understanding similar chemical entities. The first paper discusses a reagent derived from 1-methyl-2-carboxaldehyde used for preparing imidazole-amine ligands, which indicates a method for functionalizing imidazole compounds that could potentially be applied to the synthesis of related compounds . The second paper
Scientific Research Applications
Structural Analysis and Network Formation
- The research on related compounds, such as 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, emphasizes the structural analysis of these compounds. These studies focus on how different substituents are arranged and interact with each other, contributing to a deeper understanding of their physical and chemical properties. Molecules of similar compounds are linked by hydrogen bonds, forming a three-dimensional network, which is crucial for understanding their stability and reactivity (Yalcin et al., 2012).
Antitumor Activity
- Some derivatives of similar compounds, like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have been studied for their antitumor activity. These compounds have shown promise as inhibitors of mammalian dihydrofolate reductase, an enzyme targeted in cancer chemotherapy (Grivsky et al., 1980).
Crystal Structure Determination
- The determination of the crystal structure of related compounds, like the bulky secondary amide N-(2,6-diisopropylphenyl)-2,2-dimethylpropanamide, plays a critical role in understanding the physical and chemical characteristics of these substances. Such studies provide insights into molecular arrangements and interactions, which are essential for designing and synthesizing new compounds with desired properties (Amrei & Boere, 2018).
Spectrophotometric Analysis
- Spectrophotometric methods are used for determining the concentration of related compounds, such as 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide. This approach is vital for analyzing the presence and quantity of these compounds in various environments, offering a simple and reliable method for their detection (Shu, 2011).
Synthesis and Reactivity
- The synthesis of related compounds, such as 4,4-Dimethyl-3-isoxazolidinone, from precursors like 3-Chloro-N-hydroxy-2,2-dimethylpropanamide, highlights the importance of understanding the reactivity and pathways to produce new substances. This knowledge is crucial for the development of new drugs and materials (Gui-qiu & Chun-rui, 2004).
Safety And Hazards
properties
IUPAC Name |
3-chloro-N-[(2,4-difluorophenyl)methyl]-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF2NO/c1-12(2,7-13)11(17)16-6-8-3-4-9(14)5-10(8)15/h3-5H,6-7H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMBDIQWBZYDKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NCC1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381502 | |
Record name | N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide | |
CAS RN |
134672-77-8 | |
Record name | N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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